

# Quantitative Potency and Selectivity Data

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## Compound of Interest

Compound Name: (Rac)-BRD0705

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BRD0705 demonstrates potent inhibition of GSK3 $\alpha$  with significant selectivity over GSK3 $\beta$  and the broader human kinome.

## Potency Against GSK3 Isoforms

The inhibitory activity of BRD0705 has been quantified through both biochemical (IC<sub>50</sub>) and cell-based (K<sub>d</sub>) assays.

Parameter	Target	Value	Assay Type
IC <sub>50</sub>	GSK3 $\alpha$	66 nM	Cell-free biochemical
IC <sub>50</sub>	GSK3 $\beta$	515 nM	Cell-free biochemical
K <sub>d</sub>	GSK3 $\alpha$	4.8 $\mu$ M	Cell-based (NanoBRET)

Data sourced from references[3][4][5][6][7].

## Kinome Selectivity Profile

BRD0705 exhibits excellent selectivity when screened against a wide panel of kinases. The next most potently inhibited kinases belong to the CDK family, but with significantly higher IC<sub>50</sub> values, demonstrating a wide selectivity window.[1][5][6]

Target Kinase	IC50 Value ( $\mu$ M)	Selectivity Fold (vs. GSK3 $\alpha$ )
GSK3 $\alpha$	0.066	1x
GSK3 $\beta$	0.515	~8x
CDK2	6.87	~104x
CDK5	9.20	~139x
CDK3	9.74	~148x

Selectivity panel data from a screen of 311 human kinases.[\[1\]](#)[\[5\]](#)[\[6\]](#)

## Key Experimental Protocols

The characterization of BRD0705 involves several standard and specialized assays to determine its potency, selectivity, and cellular effects.

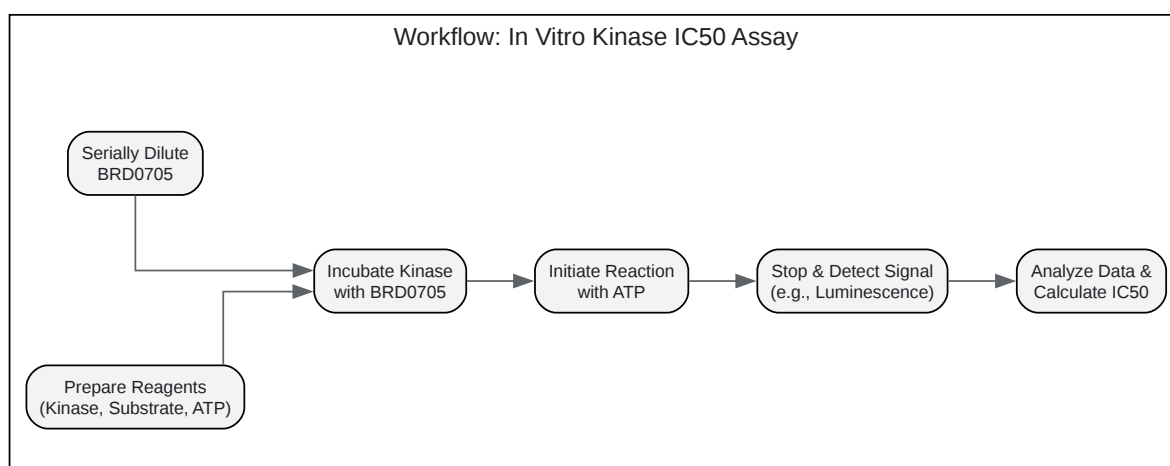
### In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay is used to measure the concentration of BRD0705 required to inhibit 50% of GSK3 $\alpha$  or GSK3 $\beta$  enzymatic activity.

- Principle: A purified recombinant kinase (GSK3 $\alpha$  or GSK3 $\beta$ ) is incubated with a specific substrate and ATP. The inhibitor (BRD0705) is added at varying concentrations. The rate of substrate phosphorylation is measured, typically via luminescence, fluorescence, or radioactivity, to determine the IC50 value.
- Protocol Outline:
  - Reagent Preparation: Recombinant human GSK3 $\alpha$  or GSK3 $\beta$ , a suitable substrate (e.g., a synthetic peptide like GS-2), and ATP are prepared in an assay buffer.
  - Compound Dilution: BRD0705 is serially diluted to create a range of concentrations for the dose-response curve.
  - Kinase Reaction: The kinase, substrate, and inhibitor are combined in the wells of a microplate and incubated at a controlled temperature (e.g., 30°C). The reaction is initiated

by the addition of ATP.

- **Signal Detection:** After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For example, in ADP-Glo™ Kinase Assays, the amount of ADP produced is measured via a luciferase-based reaction, where light output is inversely proportional to kinase inhibition.
- **Data Analysis:** The signal is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC<sub>50</sub> value.



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*Workflow for a typical in vitro kinase inhibition assay.*

## Western Immunoblotting for Phospho-Protein Analysis

This method is used to assess the functional selectivity of BRD0705 within cells by measuring the phosphorylation status of GSK3 $\alpha$  and GSK3 $\beta$ .

- **Principle:** Cells are treated with BRD0705, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies

specific to the phosphorylated forms of GSK3 $\alpha$  (p-GSK3 $\alpha$  Tyr279) and GSK3 $\beta$  (p-GSK3 $\beta$  Tyr216), as well as total protein levels for normalization.

- Protocol Outline:
  - Cell Treatment: AML cell lines (e.g., U937) are treated with DMSO (vehicle control) or varying concentrations of BRD0705 (e.g., 10-40  $\mu$ M) for specified time points (e.g., 2-24 hours).[5][6]
  - Lysis: Cells are harvested and lysed to extract total protein.
  - Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
  - Electrophoresis & Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation, followed by transfer to a PVDF or nitrocellulose membrane.
  - Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-GSK3 $\alpha$  (Tyr279), p-GSK3 $\beta$  (Tyr216), total GSK3, and a loading control (e.g., vinculin). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
  - Detection: A chemiluminescent substrate is added, and the signal is captured. A reduction in the p-GSK3 $\alpha$  signal without a corresponding decrease in the p-GSK3 $\beta$  signal indicates selective intracellular activity.[5][6]

## $\beta$ -Catenin TCF/LEF Luciferase Reporter Assay

A key feature of BRD0705 is its ability to inhibit GSK3 $\alpha$  without activating the Wnt/ $\beta$ -catenin pathway, a common liability of dual GSK3 inhibitors.[1] This assay quantifies that effect.

- Principle: This cell-based assay uses a reporter gene (luciferase) under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In the presence of stabilized  $\beta$ -catenin, TCF/LEF transcription factors are activated, driving luciferase expression.
- Protocol Outline:

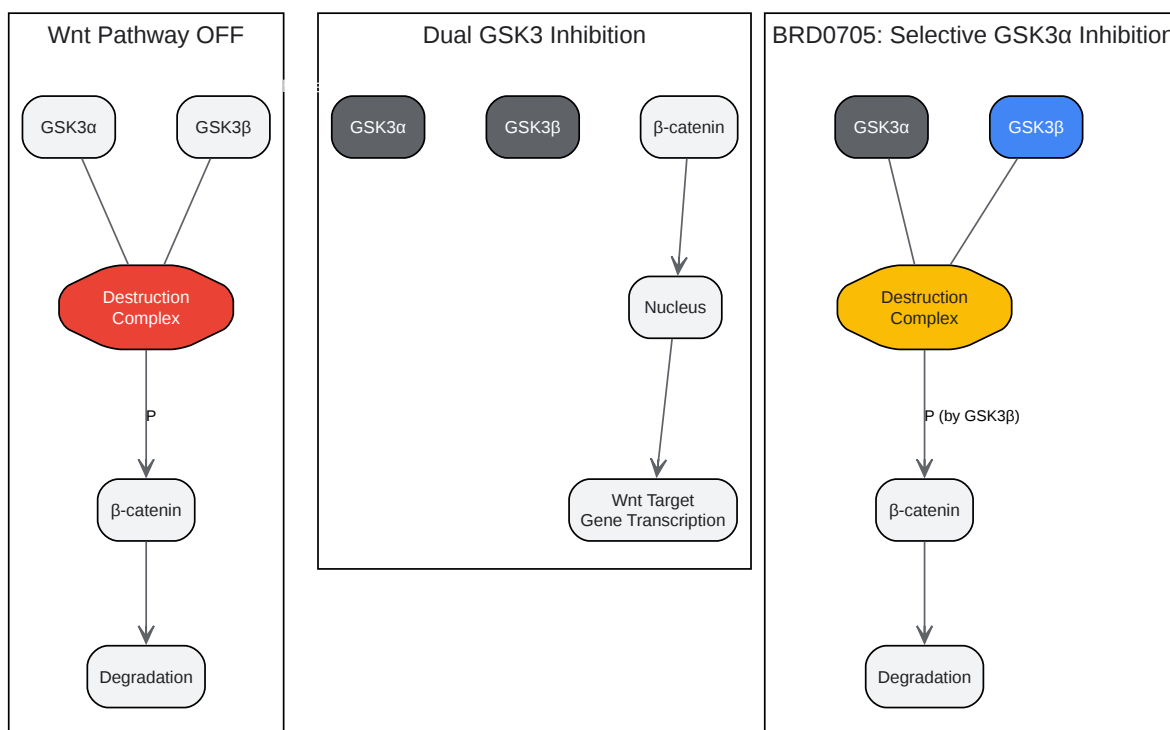
- Transfection: Cells (e.g., AML cell lines) are transfected with a TCF/LEF luciferase reporter plasmid.
- Treatment: Transfected cells are treated with BRD0705, a known Wnt activator (positive control), or vehicle (negative control).
- Lysis & Assay: After incubation, cells are lysed, and a luciferase substrate is added.
- Measurement: The resulting luminescence is measured with a luminometer. Lack of an increase in luminescence in BRD0705-treated cells indicates that the inhibitor does not cause the nuclear accumulation of  $\beta$ -catenin.[6]

## Signaling Pathways and Mechanism of Action

GSK3 is a constitutively active kinase involved in numerous signaling pathways.[8] The selective inhibition of GSK3 $\alpha$  by BRD0705 is therapeutically relevant, particularly in the context of Acute Myeloid Leukemia (AML), as it decouples kinase inhibition from the activation of the Wnt/ $\beta$ -catenin pathway.[1]

### The Wnt/ $\beta$ -Catenin Pathway

In the absence of a Wnt signal, GSK3 (both  $\alpha$  and  $\beta$  isoforms) is part of a "destruction complex" that phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and proteasomal degradation.[9] Inhibition of both GSK3 paralogs leads to  $\beta$ -catenin stabilization, nuclear translocation, and transcription of Wnt target genes, which can have neoplastic effects.[1] BRD0705's ~8-fold selectivity for GSK3 $\alpha$  is sufficient to inhibit its function without fully blocking the redundant activity of GSK3 $\beta$  in the destruction complex, thus avoiding  $\beta$ -catenin stabilization.[1]

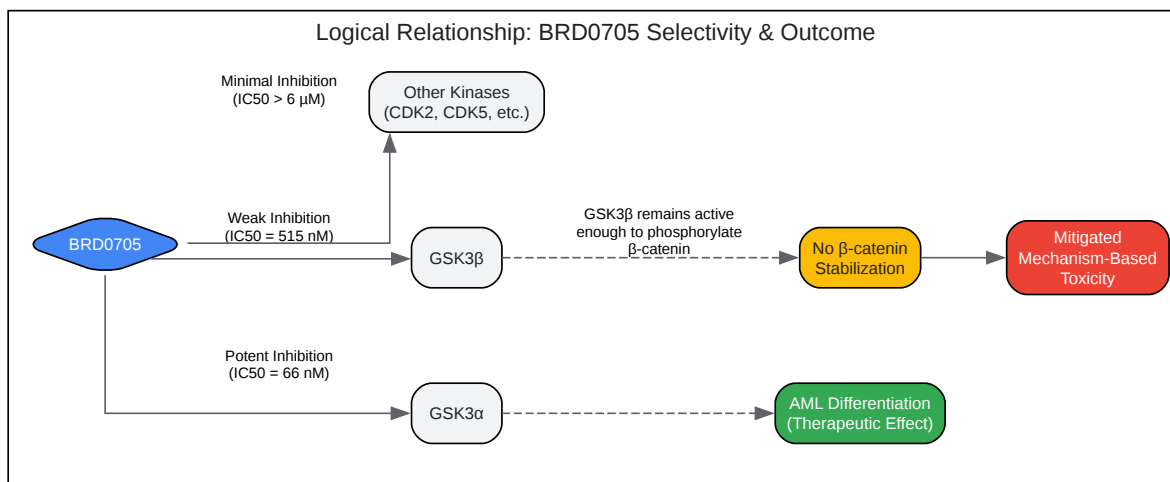


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*Effect of GSK3 inhibition on the Wnt/β-catenin pathway.*

## Therapeutic Implications in AML

In acute myeloid leukemia, GSK3α has been identified as a therapeutic target.<sup>[1]</sup> The selective inhibition of GSK3α by BRD0705 has been shown to induce differentiation, reduce stemness-related gene expression, and impair colony formation in AML cell lines and primary patient samples.<sup>[1][3]</sup> Crucially, these anti-leukemic effects are achieved without impacting the growth of normal hematopoietic cells and without the toxicity concerns associated with β-catenin stabilization.<sup>[1][3]</sup> In mouse models of AML, BRD0705 treatment impaired leukemia initiation and led to prolonged survival.<sup>[3][4]</sup>



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*Selectivity of BRD0705 leads to therapeutic effect while avoiding toxicity.*

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